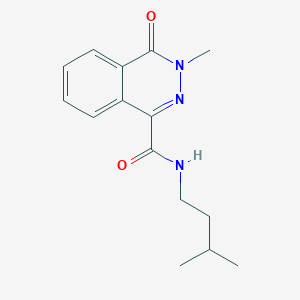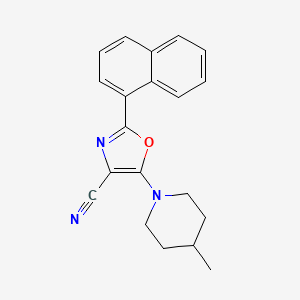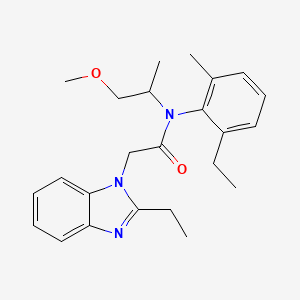
N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: N-isopentyl-1,4-dihydrophthalazine, methyl iodide.
Conditions: Base (e.g., sodium hydride) in dimethylformamide.
Product: N-isopentyl-3-methyl-1,4-dihydrophthalazine.
Step 4: Oxidation
Reactants: N-isopentyl-3-methyl-1,4-dihydrophthalazine, oxidizing agent (e.g., potassium permanganate).
Conditions: Aqueous medium.
Product: N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize waste.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the isopentyl and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
-
Step 1: Formation of the Phthalazine Core
Reactants: Phthalic anhydride and hydrazine hydrate.
Conditions: Reflux in ethanol.
Product: 1,4-dihydrophthalazine.
-
Step 2: Alkylation
Reactants: 1,4-dihydrophthalazine, isopentyl bromide.
Conditions: Base (e.g., potassium carbonate) in acetonitrile.
Product: N-isopentyl-1,4-dihydrophthalazine.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using agents like potassium permanganate.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the isopentyl or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: Unique due to its specific substitution pattern and functional groups.
N-isopropyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: Similar structure but with an isopropyl group instead of isopentyl.
N-isobutyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: Similar structure but with an isobutyl group.
Uniqueness
This compound stands out due to its specific isopentyl substitution, which may confer unique biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)8-9-16-14(19)13-11-6-4-5-7-12(11)15(20)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
InChI Key |
ZAYMXNKZOSRQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11131314.png)

![1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)-1-benzofuran-5-yl]oxy}propan-2-one](/img/structure/B11131336.png)
![(3S)-14,16-bis[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione](/img/structure/B11131337.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131340.png)
![3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11131345.png)
![7-Chloro-1-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131350.png)

![N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11131352.png)
![4-bromo-N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11131354.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11131355.png)
![1-{4-[bis(4-fluorophenyl)methyl]piperazino}-3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanone](/img/structure/B11131360.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11131372.png)
![7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131379.png)
